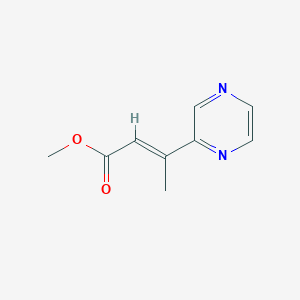
methyl (E)-3-pyrazin-2-ylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-pyrazin-2-ylbut-2-enoate is an organic compound characterized by the presence of a pyrazine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-pyrazin-2-ylbut-2-enoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method involves the condensation of pyrazine-2-carboxylic acid with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-pyrazin-2-ylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Methyl (E)-3-pyrazin-2-ylbut-2-enol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl (E)-3-pyrazin-2-ylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (E)-3-pyrazin-2-ylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active pyrazine derivatives, which can then interact with enzymes or receptors in biological systems. The pyrazine ring is known to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-pyrazin-2-ylbut-2-enol: A reduced form of the compound with similar structural features.
Pyrazine-2-carboxylic acid: An oxidized derivative with different chemical properties.
Substituted pyrazine derivatives: Compounds with various substituents on the pyrazine ring, exhibiting diverse chemical and biological activities.
Uniqueness
Methyl (E)-3-pyrazin-2-ylbut-2-enoate is unique due to its combination of a pyrazine ring and an ester functional group, which imparts specific reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
Methyl (E)-3-pyrazin-2-ylbut-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting specific case studies where applicable.
Chemical Structure
This compound has a unique chemical structure that contributes to its biological properties. The pyrazine ring is known for its ability to interact with various biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activity of related pyrazine compounds, which showed effectiveness against various bacterial strains at low concentrations, suggesting potential applications in food safety and agriculture .
Table 1: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, Staphylococcus aureus | 50 µg/mL |
| 2,5-bis(1-methylethyl)-pyrazine | E. coli, Salmonella spp. | 30 µg/mL |
Note: Values are illustrative based on related compounds as specific data for this compound was not available in the reviewed literature.
The mechanisms through which this compound exerts its biological effects may involve:
- DNA Interaction : Some pyrazine derivatives have shown the ability to bind DNA, leading to disruption of replication processes.
- Cell Membrane Disruption : The compound may interact with bacterial cell membranes, causing leakage of cellular contents and ultimately cell death.
- Receptor Modulation : Pyrazines can modulate various receptors involved in cellular signaling pathways, contributing to their antimicrobial and anticancer effects.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazine derivatives for their antimicrobial activity against foodborne pathogens. This compound was included in a broader screening that demonstrated promising results against E. coli and Listeria monocytogenes . The study emphasized the need for further exploration into dosage optimization and mechanism elucidation.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl (E)-3-pyrazin-2-ylbut-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-7(5-9(12)13-2)8-6-10-3-4-11-8/h3-6H,1-2H3/b7-5+ |
InChI Key |
JRRQHUHMHJGOCJ-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=NC=CN=C1 |
Canonical SMILES |
CC(=CC(=O)OC)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















